Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate
Overview
Description
Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and transformation of quinoline derivatives, which include compounds structurally related to ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate, have been explored due to their potential as efficient fluorophores widely used in biochemistry and medicine for studying biological systems. These compounds are recognized for their potential as antioxidants and radioprotectors, indicating a broad area of application beyond their fluorescent properties (Aleksanyan & Hambardzumyan, 2013).
Biological Applications
The development of novel antibacterial agents has been a significant area of research. For example, fluoroquinolones, which share some structural similarities with this compound, have been studied for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes compounds that have shown to be significantly more potent than existing treatments against resistant strains of bacteria, demonstrating the compound's potential in medical applications (Kuramoto et al., 2003).
Chemical Properties and Reactions
The exploration of novel reactions, such as the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, showcases the chemical versatility of compounds related to this compound. These reactions have been used to synthesize compounds with significant yields, indicating potential for further chemical manipulation and application in various fields (Zhao et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting a range of pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities .
Properties
IUPAC Name |
ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGKBQJDFOBQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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